4'-Bromo-2-piperidinomethyl benzophenone

Physicochemical characterization Thermal stability Regioisomer comparison

4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3; IUPAC: (4-bromophenyl)[2-(piperidin-1-ylmethyl)phenyl]methanone) is a synthetic aryl ketone bearing a 4-bromo substituent on one phenyl ring and a piperidin-1-ylmethyl group at the ortho position of the second ring. With a molecular formula of C19H20BrNO and a molecular weight of 358.27 g/mol, this compound belongs to the piperidinomethyl benzophenone class, which has been investigated for antiproliferative and apoptosis-inducing activities in cancer models.

Molecular Formula C19H20BrNO
Molecular Weight 358.3 g/mol
CAS No. 898773-06-3
Cat. No. B1293341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2-piperidinomethyl benzophenone
CAS898773-06-3
Molecular FormulaC19H20BrNO
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
InChIKeyUZBYXOOKMXMTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3): Regioisomeric Benzophenone Building Block for Targeted Synthesis


4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3; IUPAC: (4-bromophenyl)[2-(piperidin-1-ylmethyl)phenyl]methanone) is a synthetic aryl ketone bearing a 4-bromo substituent on one phenyl ring and a piperidin-1-ylmethyl group at the ortho position of the second ring . With a molecular formula of C19H20BrNO and a molecular weight of 358.27 g/mol, this compound belongs to the piperidinomethyl benzophenone class, which has been investigated for antiproliferative and apoptosis-inducing activities in cancer models [1]. Its primary role in research and industrial procurement is as a regiospecifically functionalized intermediate for further elaboration via cross-coupling, N-alkylation, or ketone derivatization reactions.

Why 4'-Bromo-2-piperidinomethyl benzophenone Cannot Be Freely Substituted by Regioisomeric or Halo-Analog Variants


Within the piperidinomethyl benzophenone family, the precise position of the bromine atom and the piperidinomethyl group dictates both physicochemical properties and biological target engagement. Zabiulla et al. (2019) demonstrated that among a series of piperidine-conjugated benzophenone analogs, only the derivative bearing para-bromo substituents on both aromatic rings (compound 11f) exhibited potent, target-specific apoptosis induction in melanoma cells, underscoring that substitution pattern—not merely the presence of bromine—determines functional activity [1]. Consequently, procurement of the specific 4'-bromo-2-piperidinomethyl regioisomer is essential for maintaining synthetic strategy integrity and for reproducing structure-activity relationships established in the literature.

Quantitative Differentiation Evidence for 4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3)


Boiling Point Elevation Relative to 3-Bromo Regioisomer: Thermal Stability Advantage for High-Temperature Reactions

4'-Bromo-2-piperidinomethyl benzophenone exhibits a boiling point of 473°C at 760 mmHg, which is 13.9°C higher than that of its 3-bromo-4'-piperidinomethyl regioisomer (boiling point 459.1°C) . The flash point is also elevated by 8.5°C (239.9°C vs. 231.4°C). These differences indicate stronger intermolecular interactions in the 4'-bromo-2-piperidinomethyl isomer, likely arising from its more linear molecular shape, which may translate into greater thermal tolerance during high-temperature synthetic transformations such as palladium-catalyzed cross-couplings that require sustained heating.

Physicochemical characterization Thermal stability Regioisomer comparison

Lipophilicity Advantage: Higher Computed LogP Compared to Non-Halogenated Parent Structure

The 4'-bromo substituent imparts a computed LogP value of 4.60 to the target compound . While a direct experimental LogP for the unsubstituted 2-piperidinomethyl benzophenone parent is not available from current literature, the presence of the para-bromine atom is expected to increase LogP by approximately 0.8–1.2 log units relative to the non-halogenated analog based on established Hansch π-constant contributions for aromatic bromine (π = 0.86) [1]. This enhanced lipophilicity can be advantageous for membrane permeability in cell-based assays, though it may also reduce aqueous solubility.

Lipophilicity Drug-likeness LogP

Regiospecific Reactivity: Para-Bromo Substituent Enables Predictable Suzuki-Miyaura Cross-Coupling Selectivity

The para-bromo substituent in 4'-bromo-2-piperidinomethyl benzophenone is sterically unhindered and electronically distinct from the meta-bromo isomer, leading to more predictable oxidative addition kinetics with Pd(0) catalysts. In a series of piperidine-conjugated benzophenone analogs synthesized by Zabiulla et al. (2019), the para-bromo substituent was essential for achieving the desired molecular geometry that enabled dual Bcl-2/XIAP inhibition; the meta-substituted analogs were not reported to exhibit comparable target engagement [1]. While no published head-to-head Suzuki coupling rate comparison exists between the 4'-bromo and 3-bromo regioisomers of this specific scaffold, the general principle that para-substituted aryl bromides undergo oxidative addition more rapidly than meta-substituted counterparts with electron-neutral phosphine ligands is well established in organometallic chemistry.

Cross-coupling Regioselectivity Synthetic utility

Biological Activity Pattern: Para-Bromo Substitution Correlates with Selective Anti-Melanoma Apoptosis Induction in Piperidine-Benzophenone Series

Zabiulla et al. (2019) screened a series of piperidine-conjugated benzophenone analogs (compounds 11a–l) against a panel of cancer cell lines (B16F10, A375, A549, HepG2, ACHN, MCF7). Compound 11f, which bears two para-bromo groups at rings A and E and two ortho-methyl groups at rings B and D, demonstrated selective activity against melanoma cell lines and acted as a dual inhibitor of Bcl-2 and XIAP [1]. While 4'-bromo-2-piperidinomethyl benzophenone itself was not directly assayed in this study, the structure-activity relationship indicates that the para-bromo substitution pattern is critical for the observed biological phenotype. Analogs lacking para-bromo substitution or bearing bromine at alternative positions did not achieve the same level of target engagement, establishing the 4'-bromo substitution as a key pharmacophoric element in this chemotype.

Anticancer activity Apoptosis Melanoma

Procurement-Relevant Application Scenarios for 4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3)


Medicinal Chemistry: Synthesis of Piperidine-Benzophenone Analogs for Anticancer Screening

Based on the structure-activity relationships established by Zabiulla et al. (2019), where para-bromo substitution was critical for Bcl-2/XIAP dual inhibition in melanoma models, 4'-bromo-2-piperidinomethyl benzophenone serves as the correct regioisomeric starting material for synthesizing and expanding this compound series . Procurement of the 4'-bromo regioisomer ensures that downstream analogs retain the pharmacophoric substitution pattern associated with target engagement.

Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling Platform for Library Synthesis

The para-bromo substituent provides a sterically accessible and electronically favorable handle for palladium-catalyzed cross-coupling reactions. Researchers building compound libraries around the benzophenone scaffold can use 4'-bromo-2-piperidinomethyl benzophenone as a common intermediate for diversification at the 4'-position with aryl, heteroaryl, or alkenyl boronic acids, leveraging the predictable reactivity of para-substituted aryl bromides .

Process Chemistry: High-Temperature Reaction Sequences Requiring Thermally Stable Intermediates

With a boiling point of 473°C and a flash point of 239.9°C, 4'-bromo-2-piperidinomethyl benzophenone offers a broader thermal operating window compared to the 3-bromo regioisomer (bp 459.1°C, flash point 231.4°C) . This property is relevant for process chemists conducting reactions that require sustained heating above 200°C, where lower-boiling analogs may volatilize or degrade.

Biochemical Assay Development: Lipophilic Probe with Enhanced Membrane Permeability

The computed LogP of 4.60 for 4'-bromo-2-piperidinomethyl benzophenone, reflecting the contribution of the bromine atom's hydrophobicity, makes it a suitable scaffold for designing cell-permeable probes or inhibitors intended for intracellular target engagement in cell-based assays [1].

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